N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2,4-dichlorophenyl group attached to the amide nitrogen and a tetrazole ring at the 3-position of the benzoyl moiety. Tetrazole rings are widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C14H9Cl2N5O |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9Cl2N5O/c15-10-4-5-13(12(16)7-10)18-14(22)9-2-1-3-11(6-9)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
FMXKGBNFKIHWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is characterized by the following:
- Molecular Formula : C₁₄H₉Cl₂N₅O
- Molecular Weight : 334.2 g/mol
- CAS Number : 887635-89-4
The compound features a benzamide moiety with a 2,4-dichlorophenyl group and a tetrazole ring, which is known for enhancing biological activity due to its ability to participate in various interactions with biological targets .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This can be achieved through the reaction of an appropriate azide with a carbonyl compound or via cyclization methods using hydrazine derivatives.
- Benzamide Formation : The benzamide structure is introduced through acylation reactions involving the tetrazole precursor.
These synthetic routes emphasize the importance of optimizing reaction conditions to enhance yield and purity .
Biological Activity
This compound exhibits significant biological activity that is primarily attributed to its interaction with various enzymes and receptors. Key findings include:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.0 |
| Escherichia coli | 4.0 |
| Pseudomonas aeruginosa | 8.0 |
- Antifungal Activity : In vitro studies have demonstrated effectiveness against fungal pathogens such as Candida albicans, with MIC values comparable to standard antifungal agents .
Structure-Activity Relationship (SAR)
The presence of the tetrazole ring is crucial for the biological activity of this compound. The structure-activity relationship studies indicate that:
- Electron-Withdrawing Groups : The dichloro substitution enhances lipophilicity and may improve binding affinity to target proteins.
- Tetrazole Ring Contribution : The nitrogen atoms in the tetrazole contribute to hydrogen bonding interactions with biological targets, increasing potency .
Case Studies and Research Findings
Recent research has focused on the pharmacological profiles of compounds similar to this compound. For instance:
- A study evaluated various tetrazole derivatives for their antibacterial activity against resistant strains of bacteria. This compound emerged as one of the most potent candidates, outperforming several known antibiotics .
Potential Therapeutic Applications
Given its promising bioactivity, this compound may have applications in treating infections caused by resistant bacterial strains. Furthermore, ongoing research into its mechanism of action could unveil additional therapeutic uses in oncology or other fields where targeted inhibition of specific pathways is beneficial.
Scientific Research Applications
Chemical Properties and Structure
N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide has a molecular formula of C13H10Cl2N4O and a molecular weight of 305.15 g/mol. The compound features a benzamide core substituted with a dichlorophenyl group and a tetrazole moiety, which contributes to its biological activity.
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that compounds containing tetrazole rings exhibit selective inhibition of carbonic anhydrases (CAs), particularly CA IX and XII, which are overexpressed in various tumors. These enzymes play crucial roles in tumor growth and metastasis under hypoxic conditions .
Case Study:
A study synthesized various tetrazole derivatives, including this compound, and evaluated their inhibitory effects on CA IX. The compound demonstrated promising results with an IC50 value indicating effective inhibition compared to standard inhibitors .
Cardiovascular Applications
Tetrazole derivatives have also been explored for their potential as calcium channel blockers. The structural similarity of this compound to known calcium channel blockers suggests it may possess similar pharmacological properties .
Research Findings:
In vitro studies have shown that certain tetrazole compounds can effectively modulate calcium influx in cardiac tissues, leading to reduced contractility and potential therapeutic benefits for conditions such as hypertension and arrhythmias.
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 16 |
Comparison with Similar Compounds
Structural and Electronic Differences
Tetrazole vs. Triazole/Thiazole/Thiadiazole :
- Tetrazole (4 nitrogen atoms) offers stronger hydrogen-bonding capacity compared to triazole (3 nitrogens) or thiazole (1 sulfur, 1 nitrogen). This may enhance target binding in medicinal applications .
- Thiadiazole and thiazole introduce sulfur atoms, which can participate in hydrophobic interactions or modulate electronic properties .
- Electron-withdrawing groups (e.g., trifluoromethoxy in 5g1 ) increase stability and may alter metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide involves two primary steps: (1) formation of the tetrazole ring and (2) acylation to introduce the benzamide group. Below, we analyze these steps in detail.
Tetrazole Ring Formation
The tetrazole ring is typically synthesized via cyclization reactions. Two predominant methods are employed:
Azide-Nitrile Cycloaddition
This method involves reacting a nitrile precursor with sodium azide (NaN₃) in the presence of a Lewis acid catalyst. For example, 3-cyanobenzamide derivatives react with NaN₃ in dimethylformamide (DMF) at 110°C for 24 hours, yielding the tetrazole ring. The reaction follows the stoichiometry:
$$ \text{R-CN} + \text{NaN₃} \xrightarrow{\text{ZnCl₂}} \text{R-CN₄} $$
Zinc chloride (ZnCl₂) is commonly used to accelerate the reaction, achieving yields of 70–85%.
Hydrazine-Based Cyclization
An alternative route uses hydrazine hydrate (N₂H₄·H₂O) and orthoesters. For instance, 3-carbamoylbenzaldehyde reacts with hydrazine and triethyl orthoformate in acetic acid, forming the tetrazole ring at 0–5°C. This method is less common due to lower yields (50–60%) but avoids hazardous azide handling.
Benzamide Acylation
The tetrazole intermediate is acylated with 2,4-dichlorophenylamine using carbodiimide coupling agents. A typical procedure involves:
Step-by-Step Preparation Protocols
Optimized Two-Step Synthesis
Step 1: Synthesis of 3-(1H-Tetrazol-1-yl)Benzoic Acid
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 3-Cyanobenzoic acid | 10 mmol | DMF, 110°C, 24 h | 82% |
| NaN₃ | 15 mmol | ZnCl₂ (0.5 eq) |
Step 2: Acylation with 2,4-Dichlorophenylamine
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| EDC | 12 mmol | DCM, RT, 12 h | 75% |
| 2,4-Dichloroaniline | 10 mmol | N-methylmorpholine |
Optimization and Challenges
Solvent Effects
Catalytic Enhancements
Analytical Characterization
Spectroscopic Data
Purity and Yield Metrics
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Two-Step Synthesis | 98.5 | 75 |
| One-Pot Microwave | 95.2 | 68 |
Applications in Pharmaceutical Research
The compound’s synthesis is pivotal for developing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
